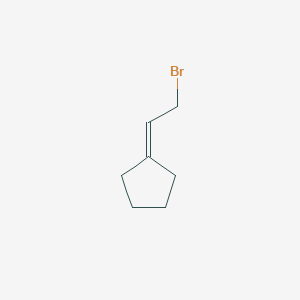

(2-Bromoethylidene)cyclopentane

Description

(2-Bromoethyl)cyclopentane (CAS 18928-94-4) is a brominated cyclic hydrocarbon with the molecular formula C₇H₁₃Br and a molecular weight of 177.085 g/mol . It consists of a cyclopentane ring substituted with a 2-bromoethyl group (–CH₂CH₂Br). The cyclopentane ring provides structural rigidity, while the bromine atom introduces electrophilicity, enabling participation in nucleophilic substitution (SN2) reactions . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its physical properties include moderate volatility (predicted boiling point >150°C based on structural analogs) and solubility in nonpolar solvents .

Properties

CAS No. |

931-42-0 |

|---|---|

Molecular Formula |

C7H11Br |

Molecular Weight |

175.07 g/mol |

IUPAC Name |

2-bromoethylidenecyclopentane |

InChI |

InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h5H,1-4,6H2 |

InChI Key |

BQOYKRPKRYFJSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CCBr)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Bromocyclopentane (C₅H₉Br)

- Structure : Bromine directly attached to the cyclopentane ring.

- Reactivity : Allylic bromine facilitates elimination reactions (e.g., dehydrohalogenation to cyclopentene). In contrast, (2-bromoethyl)cyclopentane undergoes SN2 reactions due to its primary bromide position .

- Applications : Bromocyclopentane is a precursor for cyclopentene synthesis, while (2-bromoethyl)cyclopentane is used in alkylation reactions .

(2-Bromo-1-methoxyethyl)cyclopentane (C₈H₁₅BrO)

- Structure : Additional methoxy (–OCH₃) group adjacent to the bromine.

- Reactivity : The methoxy group increases steric hindrance, slowing SN2 kinetics compared to (2-bromoethyl)cyclopentane. It may also participate in ether-specific reactions .

- Physical Properties : Higher molecular weight (207.111 g/mol ) and lower volatility than (2-bromoethyl)cyclopentane .

1,1-Bis(2-bromoethyl)cyclopentane (C₉H₁₄Br₂)

- Structure : Two bromoethyl groups attached to the same cyclopentane carbon.

- Reactivity : Enhanced electrophilicity enables crosslinking in polymer chemistry, unlike the single-site reactivity of (2-bromoethyl)cyclopentane .

Cyclopentane Derivatives with Non-Halogen Substituents

Methylcyclopentane (C₆H₁₂)

- Structure : Methyl group (–CH₃) attached to cyclopentane.

- Reactivity : Lacks electrophilic sites; primarily undergoes combustion or free-radical halogenation. (2-Bromoethyl)cyclopentane is more reactive due to bromine .

- Applications : Methylcyclopentane is a fuel additive, whereas (2-bromoethyl)cyclopentane serves as a synthetic intermediate .

Cyclopentene (C₅H₈)

- Structure : Unsaturated cyclopentane with one double bond.

- Reactivity: Undergoes addition reactions (e.g., hydrogenation, epoxidation).

- Thermal Stability : Cyclopentene’s double bond increases ring strain, making it less thermally stable than (2-bromoethyl)cyclopentane .

Halogenated Cycloalkanes

Bromocyclohexane (C₆H₁₁Br)

- Structure : Bromine on a six-membered cyclohexane ring.

- Reactivity : Similar SN2 reactivity, but slower due to steric hindrance from the larger ring. Cyclopentane’s smaller ring in (2-bromoethyl)cyclopentane enhances reaction rates .

- Physical Properties : Higher boiling point (166°C) than (2-bromoethyl)cyclopentane due to increased molecular weight and ring size .

Chlorocyclopentane (C₅H₉Cl)

- Structure : Chlorine substituent on cyclopentane.

- Reactivity : Less reactive in SN2 due to weaker leaving group (Cl⁻ vs. Br⁻). (2-Bromoethyl)cyclopentane is preferred in synthesis requiring faster kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.